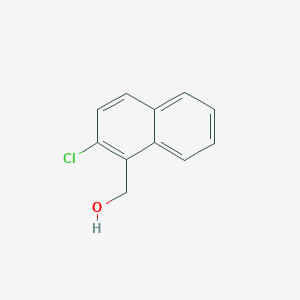

(2-Chloronaphthalen-1-yl)methanol

Description

(2-Chloronaphthalen-1-yl)methanol is a naphthalene derivative with a hydroxymethyl (-CH$2$OH) group at position 1 and a chlorine atom at position 2. Its molecular formula is C${11}$H$_9$ClO, and it has a molecular weight of 192.45 g/mol. The chlorine substitution introduces steric and electronic effects, while the hydroxymethyl group contributes to hydrogen bonding and solubility in polar solvents. Structural studies using crystallographic data highlight its planar naphthalene core and bond angles influenced by substituents .

Properties

Molecular Formula |

C11H9ClO |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

(2-chloronaphthalen-1-yl)methanol |

InChI |

InChI=1S/C11H9ClO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7H2 |

InChI Key |

UBLKDXZTHKEBCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloronaphthalen-1-yl)methanol typically involves the chlorination of naphthalene followed by a hydroxymethylation reaction. One common method is:

Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2-chloronaphthalene.

Hydroxymethylation: The 2-chloronaphthalene is then reacted with formaldehyde in the presence of a base like sodium hydroxide (NaOH) to introduce the hydroxymethyl group, forming this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Chloronaphthalen-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form (2-Chloronaphthalen-1-yl)methanal using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to (2-Chloronaphthalen-1-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: (2-Chloronaphthalen-1-yl)methanal.

Reduction: (2-Chloronaphthalen-1-yl)methane.

Substitution: (2-Methoxynaphthalen-1-yl)methanol.

Scientific Research Applications

(2-Chloronaphthalen-1-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloronaphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Naphthalen-1-ylmethanol

- Molecular Formula : C${11}$H${10}$O

- Molecular Weight : 158.20 g/mol

- Key Differences: Lacks the chlorine atom at position 2, resulting in reduced molecular weight and altered electronic properties. Crystallographic data show bond angles and packing distinct from chlorinated analogs .

1-(2-Chloronaphthalen-1-yl)ethanol

- Molecular Formula : C${12}$H${11}$ClO

- Molecular Weight : 206.67 g/mol

- Key Differences: Replaces the hydroxymethyl group with an ethanol (-CH$2$CH$2$OH) chain. The longer alkyl group increases molecular weight and boiling point compared to the methanol analog. Ethanol derivatives generally exhibit lower toxicity than methanol-containing compounds due to differences in metabolic pathways .

1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol

- Molecular Formula: C${32}$H${52}$ClNO

- Molecular Weight : 502.22 g/mol

- Key Differences: Features a chlorine at position 4 and a bulky didecylamino group. The para-substituted chlorine reduces steric effects compared to ortho-substitution, while the didecylamino group enhances lipophilicity, making this compound more suitable for applications in surfactant chemistry .

[2-(Hydroxymethyl)naphthalen-1-yl]methanol

Methanol and Ethanol

- Methanol (CH$_3$OH): Highly polar, volatile, and toxic. Its inclusion in naphthalene derivatives introduces risks of toxicity via ingestion or inhalation, though volatility may decrease in larger molecules .

- Ethanol (C$2$H$5$OH): Less toxic than methanol, with a higher boiling point. Ethanol-containing derivatives are often preferred in pharmaceutical applications due to safer metabolic profiles .

Comparative Data Table

Key Findings and Implications

- Chlorine Position: Ortho-substitution (C2) in this compound increases steric hindrance compared to para-substituted analogs, affecting reaction kinetics and crystal packing .

- Alcohol Group: Methanol derivatives pose higher toxicity risks than ethanol analogs, influencing their suitability in biomedical applications .

Biological Activity

(2-Chloronaphthalen-1-yl)methanol is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated naphthalene moiety with a hydroxymethyl group. The positioning of the chlorine atom at the second position of the naphthalene ring significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against various bacterial strains. |

| Antioxidant | Demonstrates potential to scavenge free radicals, contributing to cellular protection. |

| Anti-inflammatory | May inhibit pro-inflammatory cytokines, reducing inflammation in cellular models. |

| Cytotoxicity | Shows selective cytotoxic effects on certain cancer cell lines. |

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, where it effectively neutralizes reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in managing inflammatory conditions.

Cytotoxicity in Cancer Cells

Preliminary findings indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction, although further studies are required to elucidate the precise pathways involved.

Case Studies and Research Findings

-

Antimicrobial Efficacy

- A study assessed the antimicrobial activity of several chlorinated naphthalene derivatives, including this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.

-

Antioxidant Activity

- In a DPPH radical scavenging assay, this compound exhibited an IC50 value of 30 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

-

Cytotoxicity Studies

- A cytotoxicity assay using MTT revealed that this compound reduced cell viability in MCF-7 breast cancer cells by 45% at a concentration of 100 µM after 24 hours of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.